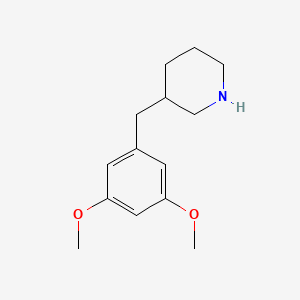

![molecular formula C10H18ClF3N2O2 B1453100 2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride CAS No. 1306605-31-1](/img/structure/B1453100.png)

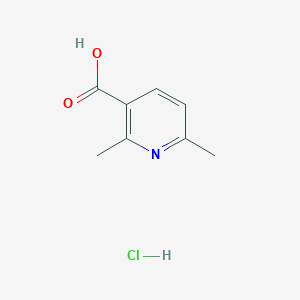

2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride

Overview

Description

2,2,2-Trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride, commonly referred to as TFEC-HCl, is a synthetic compound used in a variety of scientific research applications. It is an important tool in understanding the biochemical and physiological effects of compounds on biological systems and has been used to study a variety of diseases and conditions.

Scientific Research Applications

Drug Synthesis and Design

Piperidine structures are integral in medicinal chemistry, serving as building blocks for drug construction. The trifluoroethyl group in the compound adds to its pharmacological significance, as fluorine atoms can greatly influence the biological activity of drugs. This compound could be used in the synthesis of new pharmaceuticals, particularly those targeting neurological disorders, due to the presence of the piperidine moiety which is known to interact with neural receptors .

Pharmacological Research

The trifluoromethyl group is a common feature in many FDA-approved drugs, indicating that our compound could be explored for its pharmacological benefits. Its structure suggests potential activity in the central nervous system, possibly as a sedative or anesthetic agent due to the carbamate group, which is known for these effects .

Biological Activity Profiling

Given its structural features, this compound could be used in high-throughput screening to identify biological activity. It could serve as a lead compound in the discovery of new therapeutic agents, with the potential for modification to enhance its activity or reduce toxicity .

Chemical Biology

In chemical biology, this compound could be tagged with fluorescent markers or other probes to study biological processes. The piperidine ring could be a point of attachment for such modifications, allowing researchers to track the compound’s interaction with biological targets .

Material Science

The unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and stability, could make this compound a candidate for developing new materials. These could include polymers with enhanced durability or specialty coatings for industrial applications .

Catalysis

Organofluorine compounds are known for their unique reactivity, which could be harnessed in catalytic processes. This compound might act as a catalyst or a catalyst precursor in organic synthesis, leveraging the electron-withdrawing effects of the trifluoromethyl group to stabilize transition states or intermediates .

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-piperidin-1-ylethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2.ClH/c11-10(12,13)8-17-9(16)14-4-7-15-5-2-1-3-6-15;/h1-8H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHPBLXRBKNQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

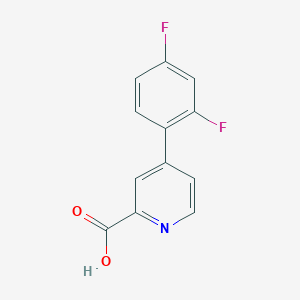

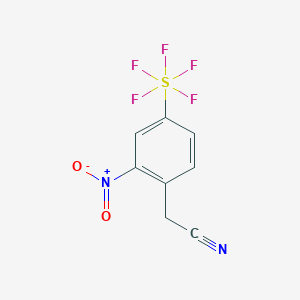

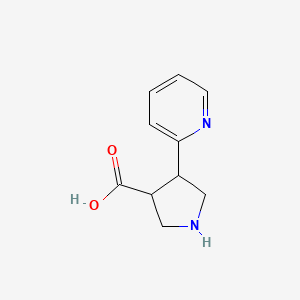

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)

![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)